molecular formula C12H15ClO5 B12690964 Phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside CAS No. 58622-61-0

Phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside

Cat. No.: B12690964
CAS No.: 58622-61-0
M. Wt: 274.70 g/mol
InChI Key: BRJPYYRBSYQLEC-RMPHRYRLSA-N
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Description

Phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside is a chemical compound that belongs to the class of phenyl glycosides It is characterized by the presence of a phenyl group attached to a 6-chloro-6-deoxy-beta-D-glucopyranoside moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside typically involves the reaction of phenyl glycosides with chlorinating agents. One common method is the reaction of phenyl beta-D-glucopyranoside with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 6-position, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl glycosides, oxidized derivatives, and reduced compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit glucose uptake by competing with glucose for binding sites on glucose transporters in cell membranes. This competitive inhibition results in a decrease in glucose uptake and subsequent metabolic effects . Additionally, its antiviral activity is attributed to its ability to interfere with viral glycoprotein biosynthesis, thereby inhibiting viral replication .

Comparison with Similar Compounds

Phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific halogen substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

58622-61-0

Molecular Formula

C12H15ClO5

Molecular Weight

274.70 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-2-(chloromethyl)-6-phenoxyoxane-3,4,5-triol

InChI

InChI=1S/C12H15ClO5/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-12,14-16H,6H2/t8-,9-,10+,11-,12-/m1/s1

InChI Key

BRJPYYRBSYQLEC-RMPHRYRLSA-N

Isomeric SMILES

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CCl)O)O)O

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CCl)O)O)O

Origin of Product

United States

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